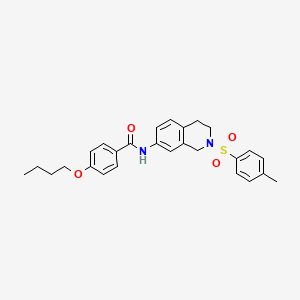

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a part of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds have been revealed to act as phenylethanolamine n-methyltransferase inhibitors, matrix metalloproteinase inhibitors, carbonic anhydrase inhibitors, bradykinin-1 antagonists, as well as potential ligands of the delta opioid receptor .

Biochemical Pathways

Given the broad range of biological activities associated with thiq based compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The cytotoxicity of similar 1,2,3,4-tetrahydroisoquinoline analogs has been evaluated, suggesting that these compounds can be absorbed and distributed in the body to exert their effects .

Result of Action

Similar 1,2,3,4-tetrahydroisoquinoline analogs have displayed cytotoxicity against molt-3 cell lines .

Action Environment

The synthesis of similar compounds has been achieved using flow microreactor systems, suggesting that the synthesis process can be controlled to ensure the stability and efficacy of the compound .

Biologische Aktivität

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound with significant potential in pharmacology, particularly in the treatment of various neurological and inflammatory conditions. Its structural components suggest a complex interaction with biological systems, making it a subject of interest for further research.

- Molecular Formula : C27H30N2O4S

- Molecular Weight : 478.6 g/mol

- CAS Number : 954630-58-1

The compound is believed to interact with various neurotransmitter systems and receptor pathways. Its structure indicates potential activity as a kinase inhibitor, which is crucial in modulating signaling pathways involved in cell proliferation and inflammation. Specifically, compounds related to tetrahydroisoquinoline derivatives have shown promise in inhibiting protein kinases associated with cancer and other diseases.

Antinociceptive Effects

Research indicates that similar compounds have demonstrated antinociceptive (pain-relieving) properties. For instance, studies on tetrahydroisoquinoline derivatives have shown efficacy in reducing pain responses in animal models. The mechanism often involves modulation of the opioid receptors and inhibition of inflammatory mediators.

Antiinflammatory Properties

The compound's anti-inflammatory activity could be attributed to its ability to inhibit pro-inflammatory cytokines and chemokines. Compounds in this class have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. Research has highlighted that tetrahydroisoquinoline derivatives can cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Studies

- Study on Pain Relief : A study involving the administration of related tetrahydroisoquinoline compounds showed a significant reduction in pain scores in rodent models of neuropathic pain. The study suggested that these compounds could serve as a basis for developing new analgesics.

- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of benzamide derivatives, compounds structurally similar to this compound demonstrated a marked decrease in edema and inflammatory markers in induced models.

- Neuroprotection : A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives found that these compounds could significantly reduce neuronal death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Synthetic Pathways

The synthesis of 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide likely involves sequential functionalization of the tetrahydroisoquinoline and benzamide moieties.

Key Steps:

-

Tosylation of Tetrahydroisoquinoline:

Tetrahydroisoquinoline+TsClBase2 Tosyl 1 2 3 4 tetrahydroisoquinoline

The 2-position of the tetrahydroisoquinoline is protected with a tosyl group via reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or NaOH) . -

Benzamide Coupling:

2 Tosyl 1 2 3 4 tetrahydroisoquinolin 7 amine+4 Butoxybenzoyl chlorideBaseTarget Compound

The 7-amino group of the tosylated tetrahydroisoquinoline reacts with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCl) to form the amide bond .

Table 1: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Tosylation | TsCl, pyridine, 0–25°C, 12h | 85–90% |

| Amide Formation | 4-Butoxybenzoyl chloride, HATU, DIPEA | 70–75% |

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

-

Amide Hydrolysis:

Target CompoundHCl H2O4 Butoxybenzoic Acid+2 Tosyl 1 2 3 4 tetrahydroisoquinolin 7 amine

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamide bond may hydrolyze to yield 4-butoxybenzoic acid and the 7-amino-tetrahydroisoquinoline derivative . -

Tosyl Group Removal:

The tosyl group can be cleaved using strong acids (e.g., HBr/AcOH) or nucleophiles (e.g., Mg/MeOH), regenerating the secondary amine . -

Electrophilic Substitution:

The tetrahydroisoquinoline’s aromatic ring may undergo nitration or halogenation at the 5- or 8-positions under standard electrophilic conditions .

Stability and Degradation

-

Thermal Stability:

The tosyl group enhances thermal stability, but prolonged heating (>150°C) may lead to decomposition. -

Photodegradation:

The benzamide moiety is susceptible to UV-induced cleavage, necessitating storage in opaque containers .

Biological and Pharmacological Relevance

While no direct studies on this compound exist, structurally related benzamides and tetrahydroisoquinolines exhibit:

Eigenschaften

IUPAC Name |

4-butoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4S/c1-3-4-17-33-25-11-8-22(9-12-25)27(30)28-24-10-7-21-15-16-29(19-23(21)18-24)34(31,32)26-13-5-20(2)6-14-26/h5-14,18H,3-4,15-17,19H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGGOZJWLODNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.